Hydroxy Flunarizine
Descripción general
Descripción
Hydroxy Flunarizine is a derivative of Flunarizine, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .
Mecanismo De Acción
Target of Action
Hydroxy Flunarizine primarily targets calcium channels and histamine H1 receptors . It acts as a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . These targets play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and immune response.
Mode of Action
This compound inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, it exhibits histamine H1 blocking activity, which can mitigate allergic reactions and inflammation .
Pharmacokinetics
More than 99% of the substance is bound to plasma proteins
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to block calcium entry and bind to histamine H1 receptors. This can lead to a variety of effects, including the dilation of arteries, increased oxygen delivery to tissues, and decreased blood pressure . In the context of neurological disorders, it has been shown to induce N-Ras degradation, which could be beneficial in conditions like Spinal Muscular Atrophy .
Análisis Bioquímico
Biochemical Properties
Hydroxy Flunarizine, like its parent compound Flunarizine, is likely to interact with various enzymes, proteins, and other biomolecules. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action is crucial in its role in preventing migraines and aiding in the therapy of epilepsy .
Cellular Effects
This compound’s primary cellular effect is the inhibition of calcium influx, which can influence various cellular processes. For instance, it can affect cell signaling pathways that are calcium-dependent, influence gene expression related to calcium signaling, and alter cellular metabolism by modulating calcium levels .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a calcium entry blocker. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with other biomolecules .
Temporal Effects in Laboratory Settings
While specific studies on this compound are limited, studies on Flunarizine have shown that it has a robust inhibitory effect on hyperlocomotion induced by both amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion . These effects suggest that this compound may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
In animal models, Flunarizine has shown a dose-dependent effect. For instance, it was able to attenuate the cognitive impairment induced by dizocilpine in the delayed alternation test for working memory . It’s plausible that this compound may exhibit similar dosage-dependent effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of Flunarizine. Flunarizine is known to inhibit the influx of extracellular calcium, suggesting it may interact with calcium transporters .
Subcellular Localization
Given its role as a calcium entry blocker, it is likely to be found in areas of the cell where calcium channels are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Hydroxy Flunarizine involves the hydroxylation of Flunarizine. The synthetic route typically includes the following steps:
Starting Material: Flunarizine, which is synthesized from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine.
Hydroxylation: The hydroxylation process can be carried out using various hydroxylating agents under controlled conditions to introduce the hydroxyl group into the Flunarizine molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Vessel: Use of large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Flunarizine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
Hydroxy Flunarizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying calcium channel blockers and their derivatives.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential role in neuroprotection.
Medicine: Explored for its therapeutic potential in treating migraines, vertigo, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparación Con Compuestos Similares
Flunarizine: The parent compound, also a selective calcium entry blocker.
Cinnarizine: A related compound with similar calcium channel blocking properties.
Verapamil: Another calcium channel blocker used in the treatment of cardiovascular diseases.
Comparison: Hydroxy Flunarizine is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Flunarizine, this compound may have different solubility, absorption, and metabolic profiles, potentially leading to variations in its therapeutic efficacy and side effect profile.
Actividad Biológica
Hydroxy Flunarizine, a derivative of Flunarizine, is a compound that exhibits significant biological activity primarily through its role as a calcium channel blocker. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
This compound functions primarily as a calcium antagonist , selectively blocking voltage-dependent calcium channels. Unlike traditional calcium channel blockers, it operates through an intracellular mechanism, potentially antagonizing calmodulin, a calcium-binding protein crucial for various cellular functions. This action leads to reduced calcium influx into cells, which is beneficial in conditions characterized by excessive neuronal excitability and vascular dysregulation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Well absorbed from the gastrointestinal tract (>80%).
- Protein Binding : Over 99% bound to plasma proteins.
- Metabolism : Primarily metabolized by the CYP2D6 enzyme in the liver, producing at least 15 metabolites.
- Half-life : Approximately 5–15 hours after a single dose; longer (18–19 days) with multiple doses due to accumulation .
Clinical Applications
This compound has been investigated for various clinical applications:
- Migraine Prophylaxis : Clinical trials have shown its efficacy in reducing the frequency and severity of migraine attacks. It has been compared favorably against other treatments like pizotifen and cinnarizine .
- Vascular Disorders : It has demonstrated benefits in managing occlusive peripheral vascular disease and vertigo of central origin .
- Neurological Conditions : Research indicates potential cognitive benefits in patients with cerebrovascular disorders. Additionally, it has shown promise in treating conditions like rapid-onset dystonia-parkinsonism and spinal muscular atrophy by extending motor neuron survival and protecting against muscle atrophy .
Case Studies and Clinical Trials
-
Migraine Treatment :
- A double-blind placebo-controlled study showed that patients receiving this compound experienced a significant reduction in migraine frequency compared to the placebo group (p < 0.01) over a four-month period .
- In another trial, this compound was effective in reducing the migraine index from 23.4 to 18.7 (p < 0.05) while also decreasing the mean frequency of attacks significantly .
- Vascular Effects :
- Neurological Benefits :
Comparative Efficacy Table
Condition | This compound Efficacy | Comparison Drug | Efficacy Comparison |
---|---|---|---|
Migraine Prophylaxis | Significant reduction | Pizotifen | Comparable |
Peripheral Vascular Disease | Improved symptoms | Standard Therapy | More effective |
Cognitive Impairment | Potential improvement | Placebo | More effective |
Propiedades
IUPAC Name |
4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXUYRMIOAMIE-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100551-77-7 | |
Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How is Hydroxy Flunarizine formed in the body?
A1: this compound is a major metabolite of Flunarizine, primarily formed in female rats and male dogs. The study indicates that it's generated through aromatic hydroxylation of the phenyl ring within the cinnamyl moiety of the Flunarizine molecule. []
Q2: What is the significance of this compound's presence in the body?
A2: The research demonstrates that this compound, alongside bis(4-fluorophenyl)methanol, undergoes enterohepatic circulation, meaning it's reabsorbed from the intestines back into the bloodstream. This process can prolong the compound's presence in the body. Furthermore, in dogs, the glucuronide of this compound is identified as the primary circulating form of the drug in plasma. [] This suggests that this compound and its conjugated forms play a significant role in the overall pharmacokinetics of Flunarizine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.